Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide

Catalog No.
S12042279
CAS No.
M.F
C17H12N2O4S2
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzofuran-2-carboxylic acid (6-methanesulfonyl-be...

Product Name

Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C17H12N2O4S2/c1-25(21,22)11-6-7-12-15(9-11)24-17(18-12)19-16(20)14-8-10-4-2-3-5-13(10)23-14/h2-9H,1H3,(H,18,19,20)

InChI Key

LWOAKRUHJSXTEA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3

Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide is a complex organic compound characterized by its unique structure, which incorporates both benzofuran and benzothiazole moieties. The compound features a benzofuran core, a carboxylic acid functional group at the 2-position, and an amide linkage with a methanesulfonyl group attached to a benzothiazole ring. This structural arrangement contributes to its potential biological activity and chemical reactivity.

The synthesis of Benzofuran-2-carboxylic acid derivatives often involves several key reactions:

  • Perkin Rearrangement: This reaction transforms 3-halocoumarins into benzofuran-2-carboxylic acids through base-catalyzed ring fission followed by nucleophilic substitution. The process can be accelerated using microwave irradiation, significantly reducing reaction times and improving yields .
  • Amidation: The formation of the amide bond in Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide typically involves the reaction of the carboxylic acid with an amine in the presence of coupling agents or under conditions that promote dehydration .
  • Sulfonylation: The introduction of the methanesulfonyl group can be achieved through sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol to form the corresponding sulfonamide or sulfonate ester.

Benzofuran-2-carboxylic acid derivatives have been studied for their potential pharmacological properties. They exhibit various biological activities, including:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects: Compounds containing benzofuran structures are being investigated for their neuroprotective properties, potentially offering therapeutic avenues for central nervous system disorders .
  • Antimicrobial Properties: Certain derivatives have demonstrated activity against bacterial and fungal strains.

The synthesis of Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide can be approached through several methods:

  • Microwave-Assisted Perkin Rearrangement: This method utilizes microwave irradiation to enhance the efficiency of the Perkin rearrangement, yielding high amounts of benzofuran-2-carboxylic acids from 3-halocoumarins in minutes rather than hours .
  • Conventional Heating Methods: Traditional heating methods can also be employed for the Perkin rearrangement and subsequent reactions, although they may require longer reaction times.
  • Coupling Reactions: The final amide formation can be achieved through standard coupling techniques, often utilizing reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the reaction between the carboxylic acid and amine.

Interaction studies involving Benzofuran-2-carboxylic acid derivatives focus on their binding affinities and mechanisms of action against biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how these compounds interact with specific proteins or enzymes.
  • In vitro Assays: To assess their biological activity against target cells or organisms.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds.

Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide shares structural features with several other compounds. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxybenzofuran-2-carboxylic acidHydroxyl group at position 5Lacks the methanesulfonyl group
5-Methoxybenzofuran-2-carboxylic acidMethoxy group at position 5Different functional group affects reactivity
3-Methylbenzofuran-2-carboxylic acidMethyl substitution at position 3Variations in substitution pattern
6-Methylbenzofuran-2-carboxylic acidMethyl substitution at position 6Affects solubility and potential biological activity
Ethyl benzofuran-2-carboxylateEthoxy group instead of an amideDifferent ester functionality

Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide is unique due to its combination of both benzothiazole and benzofuran moieties, along with specific functional groups that enhance its biological activity and potential therapeutic applications.

Structural Characterization and IUPAC Nomenclature

The compound’s IUPAC name, 2-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]-1-benzofuran, reflects its bipartite structure: a benzofuran-2-carboxylic acid unit linked via an amide bond to a 6-methanesulfonyl-substituted benzothiazole. Key structural features include:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring condensed with a furan ring, with a carboxylic acid group at position 2.
  • Benzothiazole moiety: A heterocycle containing sulfur and nitrogen atoms, functionalized with a methanesulfonyl (-SO₂CH₃) group at position 6.
  • Amide linker: Connects the two aromatic systems, enabling conjugation and influencing electronic properties.

Spectroscopic characterization typically employs:

  • NMR: $$ ^1H $$ and $$ ^{13}C $$ NMR confirm substituent positions and amide bond formation (e.g., carbonyl resonance at ~168 ppm).
  • HRMS: Validates the molecular formula C₁₇H₁₂N₂O₄S₂ (exact mass: 396.02 g/mol).

Synthetic Methodologies and Reaction Optimization

Cyclocondensation Approaches for Benzofuran Core Formation

The benzofuran core is synthesized via acid-catalyzed cyclocondensation of substituted phenols with β-keto esters. For example:

  • Substrate: 2-hydroxybenzaldehyde derivatives react with ethyl acetoacetate under HCl catalysis to form the benzofuran-2-carboxylate intermediate.
  • Mechanism: Knoevenagel condensation followed by cyclodehydration.

Optimization Insights:

  • Catalyst: p-Toluenesulfonic acid (pTSA) improves yield (85–92%) compared to H₂SO₄ (70–75%).
  • Solvent: Ethanol enables reflux conditions without side product formation.
ConditionYield (%)Purity (%)
H₂SO₄, 80°C7288
pTSA, ethanol, reflux9095

Amide Coupling Strategies with Methanesulfonyl-Benzothiazole Derivatives

The amide bond is formed via coupling reactions between benzofuran-2-carboxylic acid and 6-methanesulfonyl-benzothiazol-2-amine:

  • Activation: Carboxylic acid activated to acyl chloride (SOCl₂) or mixed anhydride.
  • Coupling Reagents: HATU or EDC/HOBt in DMF facilitate amide formation at 0–25°C.

Key Variables:

  • Stoichiometry: A 1.2:1 ratio of acyl chloride to amine maximizes yield (82%).
  • Base: Triethylamine neutralizes HCl, preventing side reactions.

Purification Techniques and Yield Optimization

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
Recrystallization: Ethanol/water mixtures yield crystalline product (mp 214–216°C).

Yield Optimization:

  • Temperature: Reactions at 0°C reduce decomposition, improving yield by 15%.
  • Catalyst Loading: 10 mol% DMAP increases reaction rate without side products.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

372.02384922 g/mol

Monoisotopic Mass

372.02384922 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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